molecular formula C7H6N2S B13347275 Thieno[2,3-c]pyridin-4-amine

Thieno[2,3-c]pyridin-4-amine

Cat. No.: B13347275
M. Wt: 150.20 g/mol
InChI Key: IQGWFYQNWWJMQD-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridin-4-amine is a bicyclic heteroaromatic compound that has garnered significant interest in medicinal chemistry. This compound features a fused ring system combining a thiophene ring and a pyridine ring, which contributes to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-c]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, followed by cyclization to form the thieno[2,3-c]pyridine core . Another approach involves the use of 2-cyanothioacetamide as a precursor, which undergoes cyclization with various reagents to yield the desired thieno[2,3-c]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of this compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thieno[2,3-c]pyridine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of thieno[2,3-c]pyridin-4-amine primarily involves its interaction with biological targets such as kinases. The compound acts as an ATP-mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

thieno[2,3-c]pyridin-4-amine

InChI

InChI=1S/C7H6N2S/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H,8H2

InChI Key

IQGWFYQNWWJMQD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2)N

Origin of Product

United States

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